molecular formula C23H33N5O3 B2734729 3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide CAS No. 895648-24-5

3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide

Cat. No.: B2734729
CAS No.: 895648-24-5
M. Wt: 427.549
InChI Key:
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Description

3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide is a useful research compound. Its molecular formula is C23H33N5O3 and its molecular weight is 427.549. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Techniques : Studies have outlined various synthesis methods for triazoloquinazoline derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, the condensation of amino-triazole derivatives and diketones has been utilized to produce a range of triazoloquinazolin-ones with potential for further functionalization (Shikhaliev et al., 2005). This method indicates the adaptability of triazoloquinazoline scaffolds for different chemical modifications.
  • Structural Variability : The diversity in the structure of triazoloquinazoline derivatives is evident from their synthesis pathways, which involve various starting materials and conditions leading to a wide range of compounds with distinct properties (El‐Hiti, 1997). These structural variations are crucial for exploring the pharmacological potential of these compounds.

Potential Pharmacological Applications

  • Anticancer Activity : Some triazoloquinazoline derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. A notable study synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, demonstrating superior effectiveness compared to known compounds in inhibiting cancer cell growth (Kaneko et al., 2020). These findings suggest the potential of triazoloquinazoline derivatives as anticancer agents.
  • Tubulin Polymerization Inhibition : Another study focused on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors, identifying derivatives with significant anticancer activity in vitro. This research underscores the potential of triazoloquinazoline derivatives in developing new anticancer therapies by disrupting the tubulin polymerization process (Driowya et al., 2016).

Properties

IUPAC Name

N-(3-methylbutyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O3/c1-16(2)12-13-24-21(29)11-10-20-25-26-23-27(14-7-15-31-17(3)4)22(30)18-8-5-6-9-19(18)28(20)23/h5-6,8-9,16-17H,7,10-15H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFXOESKSZWIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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